![molecular formula C19H24N2O4 B5869549 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5869549.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMU-212 and has been synthesized using several methods.
Scientific Research Applications
DMU-212 has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. Several studies have reported that DMU-212 exhibits potent anti-cancer activity against various cancer cell lines, including breast, prostate, and lung cancer. Additionally, DMU-212 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, DMU-212 has been reported to have cardioprotective effects in animal models of myocardial infarction.
Mechanism of Action
The mechanism of action of DMU-212 is not fully understood; however, several studies have suggested that it acts by inhibiting the activity of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by DMU-212 has been reported to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMU-212 has been reported to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-angiogenic activities. Additionally, DMU-212 has been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMU-212 for lab experiments is its potent anti-cancer activity against various cancer cell lines. Additionally, DMU-212 has been shown to have neuroprotective and cardioprotective effects, making it a potential candidate for the treatment of neurodegenerative and cardiovascular diseases. However, one of the limitations of DMU-212 is its poor solubility in water, which may limit its application in certain experiments.
Future Directions
There are several future directions for the research on DMU-212. One of the directions is to investigate the potential of DMU-212 as a therapeutic agent for the treatment of cancer, neurodegenerative, and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of DMU-212 and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods for DMU-212 may facilitate its application in various fields of research.
Synthesis Methods
DMU-212 can be synthesized using several methods, including the reaction of 3,4-dimethoxyphenylacetic acid with 2-methoxy-5-methylphenylisocyanate in the presence of a coupling agent. Another method involves the reaction of 3,4-dimethoxyphenylacetonitrile with 2-methoxy-5-methylphenylisocyanate in the presence of a base. Both methods have been reported to yield DMU-212 in moderate to good yields.
properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13-5-7-16(23-2)15(11-13)21-19(22)20-10-9-14-6-8-17(24-3)18(12-14)25-4/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQOYOFJRRWAGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2-furylmethylene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5869479.png)
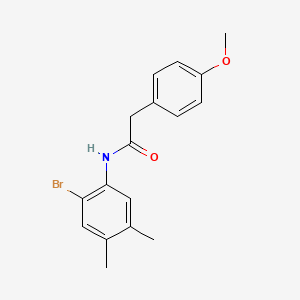
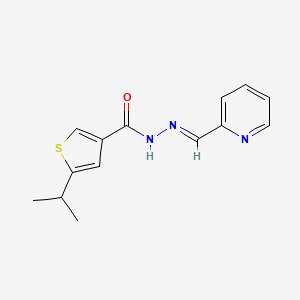
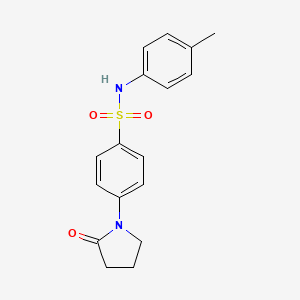
![N-(4-cyanophenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5869514.png)
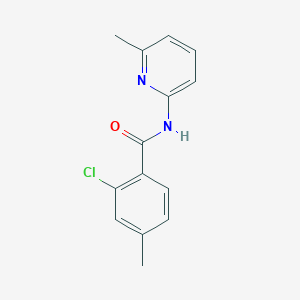
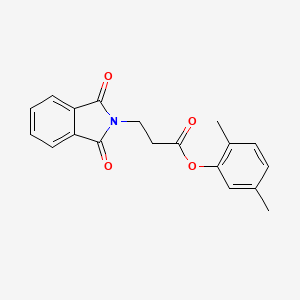
![1-(4-benzyl-1-piperazinyl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5869525.png)
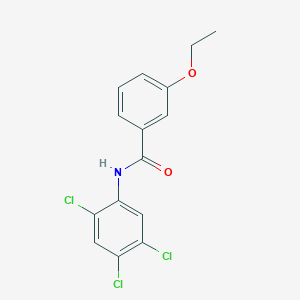
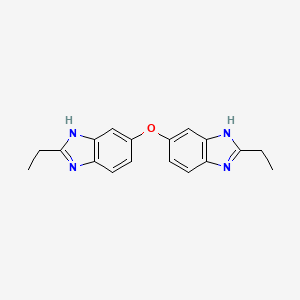
![ethyl 4-[(4-propionylphenoxy)methyl]benzoate](/img/structure/B5869538.png)
![N-[4-(aminosulfonyl)phenyl]-3,4-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B5869543.png)
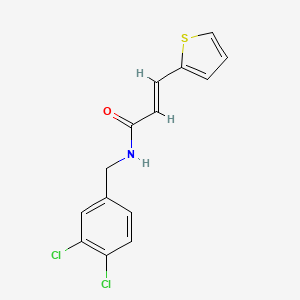
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B5869569.png)